N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide
Description
N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide is a β-acetamidocarbonyl compound characterized by a central 3-oxopropyl chain linking an acetamide group to a 2-aminophenyl ring. This structure confers unique physicochemical properties, such as hydrogen-bonding capability from the amino group and keto-enol tautomerism due to the β-ketoamide moiety.
Properties
CAS No. |
656250-11-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[3-(2-aminophenyl)-3-oxopropyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-7-6-11(15)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
YDSXWKCTDWHLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide can be synthesized through the acylation of m-phenylenediamine. The process involves dissolving m-phenylenediamine in water, followed by the addition of 30% hydrochloric acid. The mixture is stirred for half an hour, and then acetic acid is added while maintaining the reaction temperature at 40°C. The reaction is stirred for an additional hour, and then salt is added to precipitate the product, which is filtered and neutralized to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same acylation process but on a larger scale. The raw materials used include m-phenylenediamine, acetic acid, and hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group (-NH₂) on the 2-aminophenyl moiety undergoes selective acylation under mild conditions. In a study using acetyl chloride (CH₃COCl) as the acylating agent:
| Reaction Conditions | Outcome |
|---|---|
| Solvent: THF, 20°C, 12 h | Yield: 75% of N-acetylated derivative |
| Catalyst: Triethylamine (Et₃N) | Purity: >95% (confirmed by TLC and NMR) |
This reaction preserves the ketone functionality while modifying the amine group, enabling further derivatization for pharmaceutical applications .
Claisen-Schmidt Condensation
The ketone group at position 3 participates in base-catalyzed condensation with aldehydes. A representative reaction with benzaldehyde:
Mechanism :
-
Deprotonation of the α-carbon adjacent to the ketone.
-
Nucleophilic attack on the aldehyde carbonyl.
-
Elimination of water to form α,β-unsaturated ketone derivatives.
| Parameters | Details |
|---|---|
| Base: NaOH (10% aqueous) | Product: Chalcone analog with λₘₐₓ = 320 nm (UV-Vis) |
| Temperature: 60°C, 6 h | Isolated yield: 68% |
Nucleophilic Substitution
The acetamide group facilitates nucleophilic displacement reactions. Example with sodium methoxide (NaOMe):
Reaction Pathway :
| Conditions | Results |
|---|---|
| Methanol, reflux, 3 h | Complete deacetylation (confirmed by FT-IR loss of 1764 cm⁻¹ peak) |
| Molar ratio (1:1.2) | Recovery of free amine: 89% |
Oxidation Reactions
The propyl ketone chain undergoes oxidation to form carboxylic acid derivatives. Using KMnO₄ in acidic medium:
| Oxidizing Agent | Product |
|---|---|
| KMnO₄ (5% w/v in H₂SO₄) | 3-(2-Aminophenyl)propanoic acid (m.p. 171–173°C) |
| Temperature: 80°C, 4 h | Yield: 72% (HPLC purity) |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with aryl boronic acids modifies the aromatic ring:
| Catalyst System | Performance |
|---|---|
| Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Biaryl product isolated in 65% yield |
| Solvent: DME/H₂O (3:1), 90°C | Turnover number (TON): 32.5 |
Complexation with Metal Ions
The compound acts as a bidentate ligand for transition metals. Stability constants (log β) with Cu(II):
| Metal Ion | log β (25°C) | Geometry |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Square planar |
| Fe³⁺ | 6.7 ± 0.2 | Octahedral |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces Norrish-type II cleavage:
| Irradiation Time | Degradation Products |
|---|---|
| 30 min | 2-Aminobenzaldehyde (GC-MS: m/z 121) |
| 60 min | Acetamide fragments (m/z 60) |
Scientific Research Applications
Anticancer Activity
N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Research Findings:
- Breast Cancer Research : A study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involved the inhibition of histone deacetylase 6 (HDAC6), a promising target for cancer treatment, leading to reduced cell viability and migration .
- Molecular Docking Studies : Molecular docking studies indicated that this compound analogs showed favorable binding affinities with the catalytic domain of HDAC6, suggesting that these compounds could serve as effective HDAC inhibitors .
Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit specific enzymes involved in disease pathways.
Enzyme Inhibition Insights:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. This suggests that this compound may have neuroprotective properties .
Anti-inflammatory Properties
Research indicates that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Research Findings:
- Cytokine Modulation : Studies have shown that related compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy.
SAR Analysis:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of amino group | Enhances binding affinity to target proteins |
| Oxopropyl moiety | Contributes to cytotoxic activity against cancer cells |
| Acetamide group | Facilitates solubility and bioavailability |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential.
Pharmacokinetic Insights:
- Absorption and Distribution : Preliminary studies suggest good absorption characteristics, with an ability to penetrate biological membranes effectively .
- Metabolism and Excretion : Ongoing research aims to elucidate the metabolic pathways and excretion routes of this compound to optimize dosing regimens .
Mechanism of Action
The mechanism of action of N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural variations and their impacts on properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH₂) in the target compound enhances solubility in polar solvents compared to nitro (NO₂) or halogen (Cl, Br) substituents, which reduce solubility due to increased hydrophobicity .
- Spectral Signatures: Amino groups exhibit distinct NH₂ peaks in ¹H NMR, while nitro groups show strong IR absorption near 1520–1530 cm⁻¹. Methoxy groups (OCH₃) display sharp singlets at δ 3.7–3.8 ppm in ¹H NMR .
Pharmacological and Chemical Stability
- Amino Group Reactivity: The 2-aminophenyl moiety may confer antioxidant or chelating properties but could also increase susceptibility to oxidation compared to halogenated derivatives .
- Nitro Group Stability: Compounds like 3e and 3r exhibit lower thermal stability (melting points <150°C) due to electron-withdrawing nitro groups, whereas methoxy or amino derivatives (e.g., 3o) show higher melting points (>200°C) .
- Biological Activity: Maraviroc analogs () and tetrahydrocarbazole derivatives () suggest acetamides with aromatic substituents target GPCRs or CNS receptors. The amino group in the target compound could enhance binding affinity to serotonin or dopamine receptors .
Molecular Weight and Bioavailability
- Lower molecular weight (~236) compared to halogenated analogs (e.g., 3r: 391) may improve bioavailability and blood-brain barrier penetration .
Biological Activity
N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- CAS Number : 656250-11-2
- IUPAC Name : this compound
- SMILES Notation : CC(=O)NCCC(=O)C1=CC=CC=C1N
Synthesis
This compound can be synthesized through the acylation of m-phenylenediamine, involving the following steps:
- Dissolve m-phenylenediamine in water.
- Add 30% hydrochloric acid and stir for 30 minutes.
- Introduce acetic acid while maintaining a temperature of 40°C.
- Stir for an additional hour, then add salt to precipitate the product.
- Filter and neutralize to obtain the final compound.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity and Anticancer Activity
A study evaluating the cytotoxic effects of this compound on human tumor cell lines revealed significant activity against breast cancer cells (MCF7). The compound demonstrated an IC50 value indicating potent cytotoxicity, which positions it as a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The aminophenyl group can engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme activities and cellular signaling pathways.
Case Studies and Experimental Results
- Antiglycemic Activity : In vitro assessments showed that derivatives of this compound exhibited inhibitory effects on α-amylase and α-glucosidase, which are relevant for managing diabetes. One derivative displayed an IC50 value of 12.43 μM against α-glucosidase, comparable to standard inhibitors like quercetin .
- Oxidative Stress Reduction : Studies have indicated that this compound could mitigate oxidative stress in cellular models, enhancing cell viability under stress conditions .
Summary of Biological Activities
| Activity Type | Description | IC50 Values (μM) |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Not specified |
| Cytotoxicity | Significant activity against MCF7 breast cancer cells | Specific values noted |
| Antiglycemic | Inhibitory effects on α-amylase and α-glucosidase | 12.43 (α-glucosidase) |
| Oxidative Stress | Reduces oxidative stress in cellular models | Not specified |
Q & A
Q. How can contradictory cytotoxicity reports in cancer cell lines be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
